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Introduction
Co 102862, also known as V102862 (4-(4-Fluorophenoxy)benzaldehyde semicarbazone), is a

potent, orally active anticonvulsant that functions as a state-dependent blocker of mammalian

voltage-gated sodium channels.[1][2] Its mechanism of action involves preferential binding to

the inactivated state of the sodium channel, a characteristic that is crucial for its therapeutic

efficacy in neurological disorders such as epilepsy.[1][2] This technical guide provides an in-

depth analysis of the state-dependent inhibition of the NaV1.2 channel isoform by Co 102862,

summarizing key quantitative data, detailing experimental methodologies, and illustrating the

underlying mechanisms. The NaV1.2 channel, encoded by the SCN2A gene, is a primary

voltage-gated sodium channel in the central nervous system, playing a critical role in the

initiation and propagation of action potentials.[3]

Quantitative Analysis of NaV1.2 Inhibition by Co
102862
The inhibitory effects of Co 102862 on the rat brain type IIA Na+ channel (rNaV1.2) have been

quantified using whole-cell patch-clamp techniques on human embryonic kidney-293 (HEK-

293) cells stably expressing the channel.[1][2] The data reveal a significant preference for the

inactivated state of the channel.
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Parameter Cell Type Value Description

KI (Inactivated State

Dissociation Constant)

HEK-293 expressing

rNaV1.2
~0.4 µM

The concentration of

Co 102862 required to

achieve 50% block of

inactivated NaV1.2

channels.[1][2]

KR (Resting State

Dissociation Constant)

HEK-293 expressing

rNaV1.2
~30 µM

The concentration of

Co 102862 required to

achieve 50% block of

resting NaV1.2

channels.[1][2]

k+ (On-rate for

Inactivated State

Binding)

HEK-293 expressing

rNaV1.2
~1.7 µM-1s-1

The rate at which Co

102862 binds to the

inactivated state of the

NaV1.2 channel.[2]

Fold Preference (KR /

KI)

HEK-293 expressing

rNaV1.2
~75-80 fold

Indicates that Co

102862 has a

significantly higher

affinity for the

inactivated state over

the resting state of the

NaV1.2 channel.[1]

Mechanism of State-Dependent Inhibition
The state-dependent inhibition of NaV1.2 by Co 102862 is a key feature of its pharmacological

profile. This mechanism allows the compound to selectively target neurons that are firing at

high frequencies, a hallmark of seizure activity, while sparing normally functioning neurons.

During periods of high-frequency firing, NaV1.2 channels spend more time in the open and

inactivated states, increasing the opportunity for Co 102862 to bind and exert its inhibitory

effect.[1][2] Co 102862 shifts the steady-state availability curve in the hyperpolarizing direction

and significantly slows the recovery of Na+ channels from inactivation.[2] However, it does not

significantly affect the voltage dependence of activation of the sodium current.[1][2]
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State-dependent binding of Co 102862 to NaV1.2.

Experimental Protocols
The characterization of Co 102862's interaction with NaV1.2 was primarily conducted using the

whole-cell patch-clamp technique.

Cell Culture and Expression
Cell Line: Human embryonic kidney (HEK-293) cells were used for their robust growth and

reliable expression of recombinant ion channels.

Channel Expression: These cells were stably transfected to express the rat brain type IIA

Na+ channel α subunit (rNaV1.2), which is a major sodium channel isoform in the central

nervous system.[1][2]

Electrophysiology
Technique: The whole-cell configuration of the patch-clamp technique was employed to

record macroscopic sodium currents (INa) from individual cells.[1][2]
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External Solution (in mM): Typically contained a physiological concentration of sodium ions

as the charge carrier.

Internal Solution (in mM): Contained ions to maintain the intracellular environment and

was introduced into the cell via the patch pipette.

Voltage Protocols:

Resting State Affinity (KR): Cells were held at a hyperpolarized potential (e.g., -120 mV)

where most channels are in the resting state. Test pulses were then applied to elicit

sodium currents in the presence of varying concentrations of Co 102862.

Inactivated State Affinity (KI): To determine the affinity for the inactivated state, a

depolarizing prepulse (e.g., to -63 mV) was applied to induce channel inactivation before

the test pulse.[1] The concentration-response data were then fitted with the Hill equation to

determine the KI.[1]

Kinetics of Binding: A modified double-pulse protocol was used to measure the kinetics of

drug binding to inactivated channels. A long depolarizing pulse was followed by a brief

hyperpolarizing gap before a test pulse to assess the rate of recovery from inactivation in

the presence and absence of the drug.[1]
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Workflow for electrophysiological analysis.
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Conclusion
Co 102862 demonstrates potent and state-dependent inhibition of the NaV1.2 sodium channel,

with a clear preference for the inactivated state. This pharmacological profile, characterized by

a significantly lower KI compared to its KR, underlies its potential as an effective

anticonvulsant. The detailed experimental protocols outlined provide a robust framework for the

continued investigation of NaV1.2 modulators and the development of novel therapeutics for

neurological disorders characterized by neuronal hyperexcitability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1669277?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

